molecular formula C13H14N2O B1392520 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1242881-24-8

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1392520
M. Wt: 214.26 g/mol
InChI Key: FGAXURHXKGKYMT-UHFFFAOYSA-N
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Description

The compound “3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 2,4,5-trimethylphenyl group is a type of aromatic ring, which is a common structural component in many organic compounds .


Chemical Reactions Analysis

Pyrazole compounds are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The presence of the aldehyde group could potentially make this compound reactive towards nucleophiles .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Pyrazole carbaldehydes, including variants of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, have been utilized in the synthesis of various heterocyclic compounds. These syntheses often involve reactions with different reagents to yield a variety of heterocycles. For instance, the reaction with chitosan forming Schiff bases or with thiazolidine and pyrazolone to yield different heterocycles is notable (Hamed et al., 2020).

  • Crystal Structure Analysis : The crystal structures of several pyrazole derivatives, including those similar to 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, have been analyzed. This involves determining the crystal system, space group, and unit cell parameters, which are crucial for understanding the molecular arrangement and properties of these compounds (Xu & Shi, 2011).

Biological Applications

  • Antimicrobial Activity : Some derivatives of pyrazole carbaldehydes have been found to exhibit antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying significant effectiveness in inhibiting microbial growth (Abdel-Wahab et al., 2012).

  • Antioxidant and Anti-inflammatory Activity : Research has also demonstrated the potential of pyrazole carbaldehyde derivatives in exhibiting antioxidant and anti-inflammatory activities. These activities are crucial for developing new therapeutic agents (Sudha et al., 2021).

  • Molecular Docking Studies : Molecular docking studies of pyrazole carbaldehyde derivatives have been conducted to explore their possible roles as inhibitors in various biological pathways. Such studies are essential for drug discovery and understanding the interaction of these compounds with biological targets (Mary et al., 2015).

Photophysical Studies

  • Solvatochromic Studies : The photophysical properties of pyrazole carbaldehyde derivatives have been investigated, particularly in different solvents. These studies help in understanding the emission spectra and the effects of solvent polarity on these compounds (Singh et al., 2013).

  • Optical Properties : The investigation into the optical properties of these compounds includes the study of their solid-state emissions, absorption and emission wavelengths, and first hyperpolarizability, which is significant for applications in nonlinear optics (Lanke & Sekar, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into pyrazole derivatives is ongoing, with many studies focusing on their potential applications in medicinal chemistry . Future research could potentially explore the properties and applications of this specific compound.

properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-10(3)12(5-9(8)2)13-11(7-16)6-14-15-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAXURHXKGKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(C=NN2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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